molecular formula C8H11NO2 B011138 5-Propylfuran-2-carboxamide CAS No. 101870-30-8

5-Propylfuran-2-carboxamide

Cat. No.: B011138
CAS No.: 101870-30-8
M. Wt: 153.18 g/mol
InChI Key: XBKICBSRIFSMMJ-UHFFFAOYSA-N
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Description

5-Propylfuran-2-carboxamide is a furan-derived organic compound characterized by a propyl substituent at the 5-position of the furan ring and a carboxamide functional group at the 2-position. The propyl group enhances lipophilicity compared to polar substituents like formyl or fluoro groups, which may influence solubility, bioavailability, and metabolic stability .

Properties

CAS No.

101870-30-8

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

5-propylfuran-2-carboxamide

InChI

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(11-6)8(9)10/h4-5H,2-3H2,1H3,(H2,9,10)

InChI Key

XBKICBSRIFSMMJ-UHFFFAOYSA-N

SMILES

CCCC1=CC=C(O1)C(=O)N

Canonical SMILES

CCCC1=CC=C(O1)C(=O)N

Synonyms

2-Furamide,5-propyl-(6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 5-Propylfuran-2-carboxamide and related compounds:

Property This compound 5-Formylfuran-3-carboxylic acid 5-Fluoro-1-benzothiophene-2-carboxylic acid
Core Structure Furan ring Furan ring Benzothiophene ring
Substituents 5-propyl, 2-carboxamide 5-formyl, 3-carboxylic acid 5-fluoro, 2-carboxylic acid
Molecular Formula C₈H₁₁NO₂ (hypothetical) C₆H₄O₄ C₉H₅FO₂S
Molecular Weight (g/mol) ~153.18 (calculated) 140.09 ~212.20 (calculated)
Functional Groups Carboxamide, alkyl chain Aldehyde, carboxylic acid Carboxylic acid, halogen (fluoro)
Polarity Moderate (lipophilic propyl group) High (polar formyl and carboxylic acid) Moderate (fluoro’s electronegativity balances polarity)
Potential Applications Drug discovery (lipophilic scaffolds) Chemical synthesis intermediates Pharmaceutical research (bioactive motifs)

Key Observations:

  • Structural Influence on Properties: The propyl group in this compound increases lipophilicity compared to the polar formyl group in 5-Formylfuran-3-carboxylic acid. This difference may enhance membrane permeability in biological systems but reduce aqueous solubility . The carboxamide group in the target compound is less acidic and more hydrolytically stable than the carboxylic acid groups in its analogs, suggesting utility in stable drug formulations .
  • Safety and Handling :

    • While safety data specific to this compound are unavailable, protocols for analogs (e.g., eye rinsing for 15 minutes, consultation with physicians for inhalation exposure) provide a baseline for handling furan derivatives .

Research Implications and Limitations

  • Gaps in Data : Direct studies on this compound are absent in the provided evidence. Conclusions are extrapolated from structural analogs, necessitating experimental validation.
  • Synthetic Versatility : The propyl and carboxamide groups offer modularity for derivatization, aligning with trends in medicinal chemistry for optimizing pharmacokinetic profiles .

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